molecular formula C19H17ClN2O3 B2944097 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 946316-13-8

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2944097
CAS No.: 946316-13-8
M. Wt: 356.81
InChI Key: BDUKFDNUDPVLBT-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base to form an intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide include other oxazole derivatives such as:

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKFDNUDPVLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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